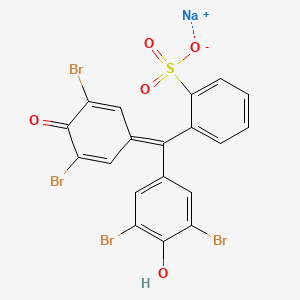

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt

Übersicht

Beschreibung

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phenol family and is characterized by the presence of bromine atoms and a benzoxathiol moiety[_{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 .... It is commonly used in scientific research and various industrial applications due to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring[_{{{CITATION{{{1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis [2,6 ...](https://www.echemi.com/sds/bromocresol-green-pd180521124117.html). Subsequent steps may include the formation of the benzoxathiol moiety through the reaction with appropriate sulfur-containing reagents[{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 ...

Industrial Production Methods

In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled reaction conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.

Reduction: : The compound can be reduced to remove bromine atoms, resulting in different derivatives.

Substitution: : The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as zinc and hydrochloric acid are often used.

Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include brominated derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

pH Indicator : Bromocresol Green is widely used as a pH indicator due to its distinct color change at specific pH levels. It transitions from yellow in acidic conditions to blue in alkaline environments. This property makes it invaluable in titrations and various laboratory analyses where pH monitoring is crucial .

Spectrophotometry : The compound's absorbance characteristics allow it to be employed in spectrophotometric assays for quantifying other substances. Its sensitivity to changes in pH can be utilized to monitor chemical reactions or biological processes that affect acidity.

Biological Research

Cellular Interaction Studies : Research indicates that this compound can interact with proteins and nucleic acids, potentially altering their structure and function. Such interactions may lead to oxidative stress responses and enzyme inhibition, making it a subject of interest in pharmacological studies .

Toxicological Assessments : Due to its biological activity, Bromocresol Green is also studied for its potential toxic effects on living organisms. Understanding its mechanism of action is essential for evaluating risks associated with exposure in environmental contexts .

Industrial Applications

Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dyes and pigments. Its stability under various conditions allows it to be utilized in products requiring consistent color performance .

Environmental Monitoring : Bromocresol Green can be used to assess water quality by indicating the presence of pollutants that alter pH levels. This application is particularly relevant for monitoring industrial effluents and assessing their environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on pH Sensitivity | Investigated the effectiveness of Bromocresol Green as a pH indicator across varying temperatures | Demonstrated reliable colorimetric changes consistent with theoretical pKa values |

| Toxicity Assessment | Evaluated the cytotoxic effects of the compound on mammalian cell lines | Found that exposure led to increased oxidative stress markers and reduced cell viability at higher concentrations |

| Environmental Impact Study | Analyzed the use of Bromocresol Green in detecting heavy metals in water samples | Successfully identified contamination levels through changes in indicator color |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxathiol moiety play crucial roles in its biological activity, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

This compound is compared with other similar phenolic compounds, such as:

Bromophenol Blue: : Used as a pH indicator.

Cresol Red: : Another pH indicator with different chemical properties.

Tetrabromophenolsulfonephthalein: : Used in analytical chemistry.

The uniqueness of this compound lies in its specific structure and the presence of bromine atoms, which confer distinct chemical and biological properties compared to other phenolic compounds.

Biologische Aktivität

Introduction

Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), commonly referred to as a brominated phenolsulfophthalein derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple bromine atoms and a benzoxathiol moiety. Its chemical formula is and it has a molecular weight of approximately 722.02 g/mol .

Chemical Properties and Structure

The compound's structure can be represented by the following SMILES notation:

This structure highlights the presence of multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 62625-28-9 |

| Molecular Formula | C21H13Br4O5S |

| Molecular Weight | 722.02 g/mol |

Biological Activity Overview

Antimicrobial Activity

Research indicates that phenolic compounds, particularly those with bromine substitutions, exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that similar brominated phenolsulfophthaleins possess potent inhibitory effects against various bacterial strains and fungi .

The proposed mechanisms by which brominated phenolic compounds exert their biological effects include:

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial efficacy of various brominated phenolic derivatives found that compounds similar to the one exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Another investigation highlighted the antifungal potential of related phenolic compounds against Candida species, with effective concentrations reported at low micromolar ranges .

- Anticancer Evaluation : In a comparative study on brominated phenolsulfophthaleins, several derivatives were tested against breast cancer cell lines, showing IC50 values as low as 5 µM, indicating significant cytotoxicity .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound has been evaluated for potential toxicity under various regulatory frameworks. The safety data sheets indicate that exposure may lead to irritation or allergic reactions; therefore, appropriate handling precautions are advised .

This compound), presents a compelling case for further research into its biological activities. Its antimicrobial properties and potential anticancer effects warrant detailed exploration through additional in vitro and in vivo studies. Understanding the mechanisms underlying its activity will be essential for optimizing its application in therapeutic contexts.

Eigenschaften

CAS-Nummer |

62625-28-9 |

|---|---|

Molekularformel |

C19H10Br4NaO5S |

Molekulargewicht |

693.0 g/mol |

IUPAC-Name |

sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H; |

InChI-Schlüssel |

LWCORDLDRJTFKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na] |

Key on ui other cas no. |

62625-28-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.